molecular formula C13H8Cl2O4S B017837 Tienilic acid CAS No. 40180-04-9

Tienilic acid

Katalognummer B017837
CAS-Nummer: 40180-04-9
Molekulargewicht: 331.2 g/mol
InChI-Schlüssel: AGHANLSBXUWXTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tienilic acid, also known as ticrynafen, is a loop diuretic drug with uric acid-lowering (uricosuric) action. It was formerly marketed for the treatment of hypertension. This compound was approved by the FDA on May 2, 1979, but was withdrawn in 1982 after case reports indicated a link between its use and hepatitis .

Wissenschaftliche Forschungsanwendungen

Tienilic acid has been extensively studied for its pharmacokinetics and metabolism. It is used in research to understand its uricosuric and diuretic properties. Additionally, this compound serves as a model compound for studying the metabolism and toxicity of thiophene-containing drugs. It has been used in mass spectrometric studies to identify its metabolites and understand its metabolic pathways .

Safety and Hazards

Tienilic acid was withdrawn from the market due to its link with hepatitis . It is advised to avoid dust formation, breathing vapors, mist or gas, and prolonged or repeated exposure . In case of contact, it is recommended to wash off with soap and plenty of water .

Wirkmechanismus

Tienilic acid acts as a suicide substrate at the cytochrome P450 enzymes involved in drug metabolism. The metabolic reaction carried out by these enzymes converts this compound to a thiophene sulfoxide, which is highly electrophilic. This encourages a Michael reaction leading to alkylation of a thiol group in the enzyme’s active site. Loss of water from the thiophene sulfoxide restores the thiophene ring and results in this compound being covalently linked to the enzyme, thus inhibiting the enzyme irreversibly .

Biochemische Analyse

Biochemical Properties

Tienilic acid plays a significant role in biochemical reactions, particularly as a suicide substrate for cytochrome P450 enzymes, specifically CYP2C9 and CYP2C10 . The metabolic reaction carried out by these enzymes converts this compound to a thiophene sulfoxide, which is highly electrophilic. This encourages a Michael reaction leading to the alkylation of a thiol group in the enzyme’s active site, resulting in the irreversible inhibition of the enzyme . Additionally, this compound interacts with various proteins and enzymes, including those involved in drug metabolism and uric acid excretion .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism and detoxification pathways . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CYP2C9 by this compound can lead to the accumulation of reactive metabolites, which may cause cellular damage and hepatotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a reactive thiophene sulfoxide intermediate by cytochrome P450 enzymes . This intermediate forms covalent bonds with the enzyme’s active site, leading to irreversible inhibition. The primary metabolite of this compound, 5-OH this compound, is derived from a thiophene epoxide intermediate, which is likely responsible for the covalent binding and mechanism-based inactivation of CYP2C9 . This mechanism highlights the compound’s role as a potent inhibitor of cytochrome P450 enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized and excreted, with a plasma half-life ranging from 1.6 to 2.4 hours . Studies have shown that this compound can cause long-term effects on cellular function, particularly in the liver, where it can lead to hepatotoxicity due to the accumulation of reactive metabolites . The stability and degradation of this compound in laboratory settings are crucial factors in understanding its long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving dogs, rabbits, and chickens, this compound exhibited potent uricosuric and diuretic effects . At high doses, the compound can cause toxic effects, including hepatotoxicity and renal damage . These adverse effects highlight the importance of dosage regulation in the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes biotransformation to form reactive metabolites, including thiophene sulfoxide and thiophene epoxide intermediates . These metabolites can covalently bind to cellular proteins, leading to enzyme inhibition and potential toxicity . The metabolic pathways of this compound are crucial in understanding its pharmacokinetics and toxicological profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to plasma proteins, with more than 98% of the drug being protein-bound . This high degree of protein binding influences its distribution and localization within the body. This compound is primarily excreted through renal and biliary routes, with significant amounts being excreted unchanged in the urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for its activity as a suicide substrate and inhibitor of these enzymes. The reactive metabolites of this compound can also localize to other subcellular compartments, potentially leading to cellular damage and toxicity .

Vorbereitungsmethoden

Tienilic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichlorophenol with thiophene-2-carbonyl chloride in the presence of a base to form 2,3-dichloro-4-(2-thienylcarbonyl)phenol. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Tienilic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include thiophene sulfoxide and alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Tienilic acid is similar to other loop diuretics like ethacrynic acid. it is unique due to its uricosuric action, which is not commonly found in other diuretics. Similar compounds include:

This compound’s unique combination of diuretic and uricosuric properties makes it a valuable compound for research despite its withdrawal from the market due to hepatotoxicity.

Eigenschaften

IUPAC Name

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHANLSBXUWXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023670
Record name Ticrynafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40180-04-9
Record name Tienilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40180-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticrynafen [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tienilic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticrynafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tienilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICRYNAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tienilic acid
Reactant of Route 2
Reactant of Route 2
Tienilic acid
Reactant of Route 3
Reactant of Route 3
Tienilic acid
Reactant of Route 4
Tienilic acid
Reactant of Route 5
Reactant of Route 5
Tienilic acid
Reactant of Route 6
Reactant of Route 6
Tienilic acid

Q & A

Q1: What is the primary mechanism of action of tienilic acid?

A1: this compound primarily acts as a diuretic by inhibiting the reabsorption of sodium and uric acid in the cortical diluting segment of the distal nephron within the kidney. [] This inhibition leads to increased excretion of sodium, water, and uric acid in the urine, resulting in its diuretic and uricosuric effects. [, ]

Q2: How does this compound's uricosuric effect differ from that of probenecid?

A2: While both this compound and probenecid exhibit uricosuric effects, their mechanisms differ. This compound primarily inhibits urate reabsorption, while probenecid inhibits both urate reabsorption and secretion, ultimately leading to a greater increase in urinary supersaturation with uric acid and monosodium urate compared to this compound. [, ]

Q3: Does this compound affect renal handling of other electrolytes like potassium?

A3: Yes, this compound can cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] This effect is attributed to increased potassium excretion in the urine due to enhanced sodium delivery to the distal nephron. [] Co-administration with potassium-sparing diuretics or potassium supplements can mitigate this effect. [, , ]

Q4: What is the role of cytochrome P450 2C9 (CYP2C9) in this compound metabolism?

A4: CYP2C9 is the primary enzyme responsible for the 5-hydroxylation of this compound in the liver. [, , , ] This metabolic pathway is significant because it leads to the formation of reactive metabolites that can covalently bind to CYP2C9, leading to its inactivation. [, ]

Q5: How does this compound's interaction with CYP2C9 relate to its hepatotoxicity?

A5: The reactive metabolites generated during this compound metabolism by CYP2C9 are thought to play a key role in its hepatotoxicity. [, , , ] These metabolites can covalently bind to CYP2C9 and other proteins, potentially triggering an immune response and leading to hepatitis in susceptible individuals. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H8Cl2O4S, and its molecular weight is 331.18 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic data is not detailed in the provided research, various spectroscopic techniques were likely employed to characterize this compound and its derivatives. These may include techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q8: How do structural modifications of this compound affect its interaction with CYP2C9?

A8: Research suggests that the presence of an acidic function, such as a carboxylic acid, phenol, or tetrazole, is crucial for this compound's recognition and metabolism by CYP2C9. [] Replacing this acidic function with other moieties significantly reduces or eliminates its binding affinity and metabolism by CYP2C9. []

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration and is extensively bound to plasma proteins, primarily albumin. [] This high protein binding results in lower tissue concentrations compared to plasma concentrations. []

Q10: How is this compound eliminated from the body?

A10: this compound is rapidly cleared from the body through both metabolism and renal excretion. [] Approximately 30% of the administered dose is excreted unchanged in the urine, while the remaining portion is metabolized, primarily by CYP2C9 in the liver. [, ]

Q11: Does gender affect the pharmacokinetics of this compound?

A11: Yes, there are gender differences in the renal excretion of this compound, with males excreting the drug and its metabolites more efficiently than females. [] This difference in excretion may lead to variations in drug exposure and potentially influence the risk of adverse effects between genders.

Q12: What is the typical dose range of this compound used in clinical trials for hypertension?

A12: Clinical trials evaluating the antihypertensive effect of this compound commonly used a dose range of 250 mg to 500 mg per day. [, , , , , , , , , ]

Q13: What were the main reasons for withdrawing this compound from the market?

A13: this compound was withdrawn from the market due to a low incidence of severe hepatotoxicity, including cases of fatal hepatic failure, observed in some patients. [, , , , ]

Q14: Were there any other notable adverse effects associated with this compound?

A14: Besides hepatotoxicity, this compound could also cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] Acute gouty attacks were also reported, particularly at the beginning of treatment. [, ]

Q15: How does this compound induce an immune response?

A15: this compound-induced hepatitis is classified as an autoimmune hepatitis characterized by the presence of anti-liver and -kidney microsomal type 2 (anti-LKM2) autoantibodies in the serum of affected individuals. [, , , ] These antibodies are specifically directed against CYP2C9, the enzyme involved in this compound metabolism. [, , ]

Q16: What is the significance of anti-LKM2 antibodies in the context of this compound-induced hepatitis?

A16: The presence of anti-LKM2 antibodies is considered a specific marker for this compound-induced hepatitis. [, , , ] These antibodies are rarely found in other liver diseases or in individuals exposed to this compound without developing hepatitis. [, ]

Q17: What is the epitope recognized by anti-LKM2 antibodies on CYP2C9?

A17: Research suggests that anti-LKM2 antibodies recognize a complex, conformational epitope on CYP2C9 formed by the interaction of three distinct regions: amino acids 314-322, 345-356, and 439-455. []

Q18: What analytical techniques were used to study the metabolism of this compound?

A18: Various analytical techniques were employed to study this compound metabolism, including high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). [] This technique enabled the identification and characterization of this compound adducts formed with CYP2C9 during its metabolism. []

Q19: How was the covalent binding of this compound metabolites to proteins assessed?

A19: The covalent binding of this compound metabolites to microsomal proteins was assessed by incubating liver microsomes with radiolabeled this compound. [] Following incubation, unbound this compound and its metabolites were removed, and the amount of radioactivity associated with the protein fraction was measured. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.